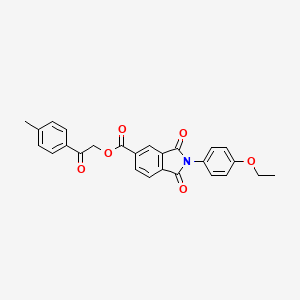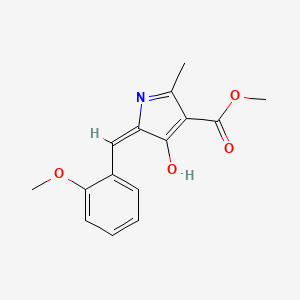
N~2~-butyl-N-(4-methoxyphenyl)asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-butil-N-(4-metoxifenil)asparagina es un compuesto orgánico con la fórmula molecular C15H22N2O4. Se caracteriza por la presencia de un grupo butilo, un grupo metoxifenilo y una porción de asparagina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N2-butil-N-(4-metoxifenil)asparagina normalmente implica la reacción de butilamina con ácido 4-metoxifenilacético, seguida de la incorporación de la porción de asparagina. Las condiciones de reacción a menudo incluyen el uso de un disolvente adecuado, como diclorometano o etanol, y un catalizador, como ácido clorhídrico o ácido sulfúrico, para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de N2-butil-N-(4-metoxifenil)asparagina puede implicar reacciones de lotes a gran escala bajo condiciones controladas de temperatura y presión. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N~2~-butil-N-(4-metoxifenil)asparagina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica con halógenos u otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Halógenos en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas correspondientes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
N~2~-butil-N-(4-metoxifenil)asparagina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en síntesis orgánica y como un reactivo en diversas reacciones químicas.
Biología: Se ha investigado su posible papel en las vías bioquímicas y como ligando en estudios de unión a proteínas.
Medicina: Se ha explorado su potencial efecto terapéutico y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la fabricación de materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N2-butil-N-(4-metoxifenil)asparagina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, influyendo así en diversas vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-butil-N-(4-metoxifenil)glicina
- N-butil-N-(4-metoxifenil)alanina
- N-butil-N-(4-metoxifenil)valina
Singularidad
N~2~-butil-N-(4-metoxifenil)asparagina es única debido a la presencia de la porción de asparagina, que imparte propiedades bioquímicas específicas y aplicaciones potenciales. En comparación con compuestos similares, puede exhibir reactividad y características de unión distintas, lo que la hace valiosa para la investigación y aplicaciones industriales específicas.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
2-(butylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-9-16-13(15(19)20)10-14(18)17-11-5-7-12(21-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
DZSANQHVNLXYMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)


![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621605.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
